3-Bromo-5-chloropyridine-2-sulfonyl fluoride
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Overview
Description
3-Bromo-5-chloropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2BrClFNO2S and a molecular weight of 274.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonyl fluoride groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Bromo-5-chloropyridine-2-sulfonyl fluoride often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions . The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Carbon-Carbon Coupled Products: Formed via Suzuki-Miyaura coupling.
Scientific Research Applications
3-Bromo-5-chloropyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-5-chloropyridine-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, thereby modifying the activity of the target molecules . The compound can inhibit enzymes by reacting with active site residues, thus blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloropyridine-5-sulfonyl chloride
- 3-Bromo-5-chloropyridine-2-sulfonamide
- 3-Bromo-5-chloropyridine-2-sulfonic acid
Uniqueness
3-Bromo-5-chloropyridine-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride and sulfonamide analogs . The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it suitable for applications where prolonged stability is required .
Properties
IUPAC Name |
3-bromo-5-chloropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLDZEKCABLIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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